molecular formula C24H26BrNO3 B15088322 Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355421-30-6

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B15088322
CAS No.: 355421-30-6
M. Wt: 456.4 g/mol
InChI Key: ZGWMWQYEDLNKSW-UHFFFAOYSA-N
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Description

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C24H26BrNO3 and a molecular weight of 456.384 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, followed by esterification with heptyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and hydrolyzed carboxylic acids .

Scientific Research Applications

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may interact with cellular proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Heptyl 6-bromo-2-phenylquinoline-4-carboxylate
  • Heptyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
  • Heptyl 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate

Uniqueness

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its interactions with biological targets and improve its solubility and stability compared to similar compounds .

Properties

CAS No.

355421-30-6

Molecular Formula

C24H26BrNO3

Molecular Weight

456.4 g/mol

IUPAC Name

heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H26BrNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3

InChI Key

ZGWMWQYEDLNKSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

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